![molecular formula C4H4N2O3 B1423417 2-Cyano-2-methoxyiminoacetic acid CAS No. 78325-17-4](/img/structure/B1423417.png)
2-Cyano-2-methoxyiminoacetic acid
Overview
Description
2-Cyano-2-methoxyiminoacetic acid is a chemical compound with the molecular formula C4H4N2O3 . It has an average mass of 128.086 Da and a monoisotopic mass of 128.022186 Da . It is also known by other names such as Acide cyano (méthoxyimino)acétique in French and Cyan (methoxyimino)essigsäure in German .
Molecular Structure Analysis
The molecular structure of 2-Cyano-2-methoxyiminoacetic acid consists of 4 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The compound has a density of 1.3±0.1 g/cm³ .Physical And Chemical Properties Analysis
2-Cyano-2-methoxyiminoacetic acid has a boiling point of 236.8±23.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C, and the enthalpy of vaporization is 52.2±6.0 kJ/mol . The flash point is 97.0±22.6 °C . The index of refraction is 1.498, and the molar refractivity is 28.9±0.5 cm³ . The compound has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
Synthesis of Key Intermediates
2-Cyano-2-methoxyiminoacetic acid is used in the synthesis of key pharmaceutical intermediates. For instance, it is utilized in the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a crucial intermediate of cefozopran, with advantages such as cheap starting materials and convenient operation, making it suitable for industrial manufacture (L. Ming-liang, 2009).
Measurement and Correlation of Solubilities
The compound plays a role in studying the solubilities of related compounds in various solvents. Research on (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, for example, measured its solubility in different solvents, which is crucial for understanding its behavior and applications in different environments (Zhimao Zhou et al., 2011).
Development of Novel Ligands
2-Cyano-2-methoxyiminoacetic acid is a starting point for developing novel ligands for complexation with transitional metal ions. This is demonstrated by its conversion to 2-Cyano-2-(hydroxyimino)dithioacetic acid, which then forms sulphur-containing derivatives, further expanding its utility in chemistry (T. N. Hung et al., 2017).
Liquid Crystalline Polyacetylenes
The compound is instrumental in the synthesis of side-chain liquid crystalline polyacetylenes. These materials have applications in electronics and materials science, as they can form structures with unique physical properties (X. Kong & B. Tang, 1998).
Metabolic Studies
In metabolic studies, 2-Cyano-2-methoxyiminoacetic acid helps in understanding the metabolic pathways of related compounds. For example, the metabolism of cymoxanil in rats was studied to understand how the body processes and eliminates such substances, with 2-Cyano-2-methoxyiminoacetic acid being one of the identified metabolites (I. J. Belasco & F. J. Baude, 1981).
Antibacterial Properties
This compound is also crucial in synthesizing cephalosporanic acid derivatives with significant antibacterial properties. These synthesized compounds are tested for their efficacy in vivo and in vitro, including against beta-lactamase-producing microorganisms (A. Sala et al., 1987).
Electrosynthesis Applications
Cyanoacetic acid, a related compound, is produced via the electrosynthesis process involving the cathodic reduction of CO2 and anodic oxidation. This process, conducted in acetonitrile using a divided cell, showcases the potential of 2-Cyano-2-methoxyiminoacetic acid in electrochemical applications (B. Batanero et al., 2004).
properties
IUPAC Name |
2-cyano-2-methoxyiminoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZMFXQOIDFKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-methoxyiminoacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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